1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one
Overview
Description
1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one is a useful research compound. Its molecular formula is C20H10Cl3F3O2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound is a derivative of hydrazine , which is often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the compound can react with excess of ethyl acetoacetate to afford a specific pyrazolone derivative . This suggests that the compound might interact with its targets through a similar reaction mechanism.
Biochemical Pathways
Given that the compound is a derivative of hydrazine , it might affect similar biochemical pathways as other hydrazine derivatives, which are known to have various biological activities .
Result of Action
Given that the compound is a derivative of hydrazine , it might have similar effects as other hydrazine derivatives, which are known to have various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Preliminary studies suggest that it may interact with enzymes or cofactors .
Transport and Distribution
Preliminary studies suggest that it may interact with transporters or binding proteins .
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3F3O2/c21-13-3-1-11(2-4-13)17(27)7-5-14-6-8-18(28-14)19-15(22)9-12(10-16(19)23)20(24,25)26/h1-10H/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNNUYVMDNVBR-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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